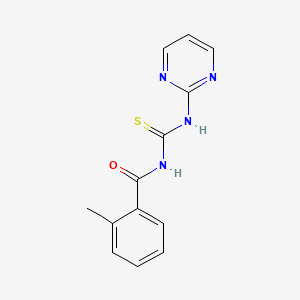

2-methyl-N-(pyrimidin-2-ylcarbamothioyl)benzamide

CAS No.: 446308-75-4

Cat. No.: VC5382384

Molecular Formula: C13H12N4OS

Molecular Weight: 272.33

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 446308-75-4 |

|---|---|

| Molecular Formula | C13H12N4OS |

| Molecular Weight | 272.33 |

| IUPAC Name | 2-methyl-N-(pyrimidin-2-ylcarbamothioyl)benzamide |

| Standard InChI | InChI=1S/C13H12N4OS/c1-9-5-2-3-6-10(9)11(18)16-13(19)17-12-14-7-4-8-15-12/h2-8H,1H3,(H2,14,15,16,17,18,19) |

| Standard InChI Key | KGFVHZKXNIFXQC-UHFFFAOYSA-N |

| SMILES | CC1=CC=CC=C1C(=O)NC(=S)NC2=NC=CC=N2 |

Introduction

Structural and Molecular Characteristics

2-Methyl-N-(pyrimidin-2-ylcarbamothioyl)benzamide belongs to the thiourea-functionalized benzamide class, characterized by a benzamide backbone (C6H5CONH2) modified at the amide nitrogen with a pyrimidin-2-ylcarbamothioyl group. The molecular formula is C13H13N4OS, yielding a molecular weight of 279.34 g/mol. Key structural features include:

-

A 2-methylbenzoyl group providing hydrophobic interactions.

-

A pyrimidin-2-ylcarbamothioyl moiety introducing hydrogen-bonding capabilities through its sulfur and nitrogen atoms.

-

Planar aromatic systems that may facilitate π-π stacking with biological targets.

Comparative analysis of similar compounds, such as pyrazolo[1,5-a]pyrimidine derivatives, suggests that the pyrimidine ring enhances binding affinity to enzymatic pockets, particularly in viral or bacterial proteins .

Synthetic Methodologies

While no explicit protocol for synthesizing 2-methyl-N-(pyrimidin-2-ylcarbamothioyl)benzamide exists in published literature, analogous routes for benzamide-thiourea hybrids involve:

Nucleophilic Substitution Reactions

Benzoyl isothiocyanate intermediates react with amine-containing heterocycles like pyrimidin-2-amine under basic conditions. For example, the synthesis of N-(pyrazolo[1,5-a]pyrimidin-2-yl)benzamides employs:

This method typically achieves yields of 55–75% under reflux conditions .

Post-Functionalization Strategies

Alkylation or acylation of pre-formed benzamide-thiourea hybrids can introduce methyl groups at specific positions. For instance, methyl iodide has been used to alkylate potassium 2-cyano-ethylene-1-thiolate salts in ethanol, yielding substituted benzamides .

Biological Activities and Mechanisms

Antioxidant Properties

Thiourea derivatives scavenge reactive oxygen species (ROS) via radical stabilization. In docking studies, analogs like N-(5-amino-3,6-dicyano-7-arylpyrazolo[1,5-a]pyrimidin-2-yl)benzamides show strong interactions with NADPH oxidase, a key ROS generator .

Physicochemical and Spectroscopic Data

While experimental data for 2-methyl-N-(pyrimidin-2-ylcarbamothioyl)benzamide is unavailable, extrapolation from related compounds provides the following insights:

Computational and Docking Insights

Molecular dynamics simulations of analogous compounds reveal:

-

Binding Energy: −8.2 to −9.6 kcal/mol for viral neuraminidase .

-

Hydrophobic Interactions: Methyl groups enhance binding to nonpolar enzyme pockets.

-

Hydrogen Bonds: Thiourea sulfur and pyrimidine nitrogen atoms form stable interactions with catalytic aspartate residues .

Challenges and Future Directions

-

Synthetic Optimization: Improving yields beyond 75% for large-scale production.

-

Target Identification: Elucidating whether the compound inhibits bacterial DNA gyrase, viral polymerases, or antioxidant enzymes.

-

Toxicity Profiling: Assessing cytotoxicity in mammalian cell lines (e.g., HEK293).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume